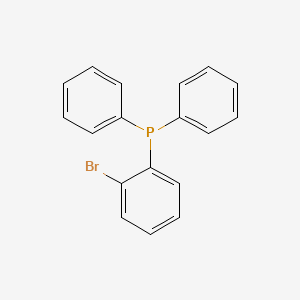

(2-Bromophenyl)diphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIONUQPOXCUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211392 | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62336-24-7 | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62336-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062336247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromophenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-BROMOPHENYL)DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8AQ9M4YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenyl)diphenylphosphine: Properties, Synthesis, and Applications in Modern Catalysis

(2-Bromophenyl)diphenylphosphine , identified by the CAS number 62336-24-7 , is a pivotal organophosphorus compound that has garnered significant attention within the scientific community.[1][2][3][4] Its unique molecular architecture, featuring a diphenylphosphino group ortho to a bromine atom on a phenyl ring, bestows it with a distinct reactivity profile that is highly sought after in the realms of organic synthesis, materials science, and pharmaceutical development.[1] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, and its critical role as a versatile precursor to advanced phosphine ligands for transition-metal-catalyzed reactions.

Core Properties and Specifications

This compound, also known by its synonym 2-(Diphenylphosphino)-1-bromobenzene, is a white to off-white crystalline solid.[1][2] It is generally soluble in nonpolar organic solvents, a characteristic that facilitates its use in a wide array of reaction conditions.[5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 62336-24-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₄BrP | [1][2] |

| Molecular Weight | 341.19 g/mol | [1] |

| Melting Point | 110 - 114 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥ 95% (GC) | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired scale and purity. A prevalent and efficient method involves the palladium-catalyzed coupling reaction between diphenylphosphine and 2-bromoiodobenzene.[5]

Palladium-Catalyzed P-C Coupling

This method leverages the differential reactivity of the C-I and C-Br bonds. The higher reactivity of the carbon-iodine bond allows for selective oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Experimental Protocol:

-

To a solution of 2-bromoiodobenzene in a suitable solvent (e.g., toluene or dioxane), add diphenylphosphine and a base, typically a tertiary amine like triethylamine.

-

Add a catalytic amount of a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine ligand.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography or recrystallization.

The underlying mechanism of this cross-coupling reaction is a cornerstone of modern organometallic chemistry.

Caption: Synthetic utility of this compound.

Role in Cross-Coupling Reactions

As a ligand itself, this compound can participate in various cross-coupling reactions. It is particularly effective in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. [2]The presence of the ortho-bromo substituent can influence the steric and electronic properties of the resulting metal complex, thereby modulating its catalytic activity.

Safety and Handling

This compound is classified as harmful if swallowed. [4][6]It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [6] First Aid Measures:

-

If swallowed: Rinse mouth with water and seek immediate medical attention. [6]* In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [6]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [6]* If inhaled: Move the person to fresh air and keep them comfortable for breathing. [6][7]

Conclusion

This compound is a versatile and indispensable building block in modern organic and organometallic chemistry. Its well-defined structure and predictable reactivity make it a valuable precursor for the synthesis of a wide range of sophisticated phosphine ligands that drive innovation in catalysis. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and applications of this compound is crucial for the design of efficient and novel synthetic methodologies.

References

- This compound. Chem-Impex. [Link]

- This compound. Wikipedia. [Link]

- 2-(Diphenylphosphino)phenyl bromide. ChemBK. [Link]

- (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

(2-Bromophenyl)diphenylphosphine molecular weight

An In-Depth Technical Guide to (2-Bromophenyl)diphenylphosphine: Properties, Synthesis, and Applications

Introduction

This compound is an organophosphorus compound that has emerged as a cornerstone reagent in modern synthetic chemistry. Characterized by a diphenylphosphine group attached to a brominated phenyl ring, this white crystalline solid serves as a highly versatile precursor for the synthesis of more complex phosphine ligands.[1][2] Its strategic importance lies in the dual reactivity offered by the phosphorus atom and the carbon-bromine bond, allowing for sequential and selective chemical transformations.

For researchers and professionals in drug development and materials science, this compound is not merely a starting material but a gateway to novel catalytic systems and complex molecular architectures. Its derivatives are integral to a multitude of transition metal-catalyzed reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals.[2] This guide provides a comprehensive overview of its properties, synthesis, key applications, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is defined by its distinct physical and chemical characteristics. It is a white to off-white crystalline solid, a physical state that facilitates ease of handling and weighing.[2] Its solubility in nonpolar organic solvents makes it compatible with a wide range of reaction media commonly employed in organic synthesis.[1]

Key quantitative data and identifiers for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄BrP | [2][3] |

| Molecular Weight | 341.18 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 110-116 °C | [2][5] |

| CAS Number | 62336-24-7 | [1][2][3] |

| Synonym | 2-(Diphenylphosphino)-1-bromobenzene | [2][3] |

| Purity | ≥ 95-97% (GC) | [2][3] |

| Storage Conditions | Room temperature, under inert gas | [2][6] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are Palladium-catalyzed coupling and Grignard reagent-based synthesis.

Palladium-Catalyzed Coupling

A highly efficient and common laboratory-scale synthesis involves the palladium-catalyzed coupling reaction between diphenylphosphine and an aryl halide, specifically 2-bromoiodobenzene.[1]

Reaction: C₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I

Causality of Component Selection:

-

2-Bromoiodobenzene: The iodine atom is significantly more reactive than bromine in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent functionalization.

-

Diphenylphosphine (HPPh₂): This is the source of the diphenylphosphino group.

-

Palladium Catalyst: A palladium complex is essential to facilitate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Triethylamine (Et₃N): A base is required to neutralize the hydroiodic acid (HI) byproduct formed during the reaction, driving the equilibrium towards the product.

Caption: Palladium-catalyzed synthesis workflow.

Grignard-Based Synthesis

An alternative approach leverages the classic Grignard reaction. This method is particularly useful when starting from dihalogenated precursors. For instance, the mono-Grignard reagent of p-dibromobenzene can react with chlorodiphenylphosphine to yield the corresponding bromophenyldiphenylphosphine.[7] While this example produces the para-isomer, the principle is adaptable for the ortho-isomer, this compound.

Protocol: Palladium-Catalyzed Synthesis of this compound [1]

-

Inert Atmosphere: Set up a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen or argon inlet. The entire apparatus must be oven-dried and cooled under an inert atmosphere to exclude oxygen and moisture.

-

Reagent Charging: To the flask, add 2-bromoiodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable anhydrous solvent such as toluene or THF.

-

Reactant Addition: While stirring, add diphenylphosphine followed by triethylamine via syringe.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium iodide salt. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure white solid.

Key Reactions and Applications in Research & Development

The primary value of this compound lies in its role as a precursor to more sophisticated ligands. The presence of the bromine atom provides a reactive handle for further chemical modification, most commonly through metallation.

Lithiation and Subsequent Functionalization

Treatment with an organolithium reagent, such as n-butyllithium, results in a lithium-halogen exchange at the ortho position, generating 2-(diphenylphosphino)phenyllithium.[1] This lithiated species is a powerful nucleophile and a versatile intermediate for introducing a wide array of functional groups or for creating bidentate and polydentate phosphine ligands.

Caption: Functionalization via lithiation.

Experimental Protocol: Lithiation and Quenching

-

Setup: In an oven-dried, two-neck flask under an argon atmosphere, dissolve this compound in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions.

-

Lithiation: Slowly add a stoichiometric amount of n-butyllithium (typically a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an alkyl halide, CO₂, or another precursor) to the freshly prepared lithiated phosphine solution at -78 °C.

-

Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate. Purify the final product by chromatography or recrystallization.

Role in Drug Development and Catalysis

While this compound itself is not a therapeutic agent, its derivatives are crucial in the synthesis of active pharmaceutical ingredients (APIs). The ligands derived from it are used in a variety of cross-coupling reactions that are indispensable in modern drug discovery.[2] These include:

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds.

-

Heck Reaction: Formation of C-C bonds.

-

Sonogashira Coupling: Formation of C-C bonds between sp and sp² carbons.

The incorporation of phosphine oxide moieties, which can be synthesized from phosphines, is also a growing strategy in medicinal chemistry to enhance properties like solubility and metabolic stability in drug candidates.[8][9] For example, the anticancer drug Brigatinib contains a phosphine oxide group, highlighting the pharmaceutical relevance of this chemical class.[9]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of this compound is essential for safety. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

| Safety Aspect | Protocol | Source(s) |

| Personal Protective Equipment (PPE) | Wear a dust mask (type N95 or equivalent), chemical safety goggles, and nitrile gloves. | [3] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [10] |

| Storage | Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert gas like argon or nitrogen, as phosphines can be sensitive to air. | [6] |

| Spills | For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. | |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a powerful and enabling reagent for chemical synthesis. Its true value is realized in its capacity to serve as a precursor to a vast library of custom phosphine ligands, which are critical for advancing transition metal catalysis. For professionals in drug development, materials science, and academic research, a thorough understanding of this compound's properties, synthetic routes, and reactivity is fundamental to innovation. By leveraging its unique structure, scientists can continue to develop more efficient and selective methods for constructing the complex molecules that define the next generation of medicines and materials.

References

- This compound - Wikipedia. en.wikipedia.org. [Link]

- This compound - Chem-Impex. chem-impex.com. [Link]

- Phosphine, (p-bromophenyl)diphenyl - Organic Syntheses Procedure. orgsyn.org. [Link]

- 2-(Diphenylphosphino)phenyl bromide - ChemBK. chembk.com. [Link]

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction | ACS Omega - ACS Public

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed - Semantic Scholar. semanticscholar.org. [Link]

- Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 - Chemia. manac-inc.com. [Link]

- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC - NIH. ncbi.nlm.nih.gov. [Link]

- Development and Clinical Application of Phosphorus-Containing Drugs - PMC. ncbi.nlm.nih.gov. [Link]

- Triphenylphosphine - Organic Chemistry Portal. organic-chemistry.org. [Link]

- Applications in drug development - European Pharmaceutical Review. europeanpharmaceuticalreview.com. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 62336-24-7 | TCI AMERICA [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of (2-Bromophenyl)diphenylphosphine

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing (2-Bromophenyl)diphenylphosphine, a crucial building block in organic synthesis and a precursor to valuable phosphine ligands. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also insights into the rationale behind experimental choices and a comparative analysis of the available synthetic routes.

Introduction

This compound, with the chemical formula (C₆H₄Br)P(C₆H₅)₂, is a white crystalline solid soluble in nonpolar organic solvents.[1] Its significance lies in its utility as a precursor to various organophosphorus compounds, particularly through the generation of its 2-lithiated derivative, which serves as a versatile intermediate for the synthesis of more complex phosphine ligands.[1] These ligands are integral to numerous transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] The strategic placement of the bromine atom at the ortho position allows for subsequent functionalization, making this compound a highly valuable and versatile reagent in the synthesis of complex molecules and materials.

This guide will explore the three principal synthetic pathways to this compound:

-

The Grignard Reaction Route

-

The Organolithium Route

-

The Palladium-Catalyzed Cross-Coupling Route

Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and an analysis of the advantages and limitations of the method.

The Grignard Reaction Route: A Classic Approach

The Grignard reaction is a well-established and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, it involves the formation of a Grignard reagent from an ortho-dihalogenated benzene, followed by its reaction with a diphenylphosphorus halide.

Causality Behind Experimental Choices

The choice of starting material is critical. While 1,2-dibromobenzene can be used, the selective formation of the mono-Grignard reagent can be challenging. A more controlled approach involves using 1-bromo-2-iodobenzene, where the greater reactivity of the carbon-iodine bond allows for the preferential formation of the Grignard reagent at that position, leaving the bromo group intact. The use of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is essential as Grignard reagents are highly reactive towards protic solvents like water.[3] Iodine is often used as an initiator to activate the magnesium surface.[4] The reaction with chlorodiphenylphosphine (Ph₂PCl) introduces the diphenylphosphino group.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

1-Bromo-2-iodobenzene

-

Anhydrous diethyl ether or THF

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Saturated aqueous ammonium chloride solution

-

Hexane

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromo-2-iodobenzene solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.[4]

-

Once the reaction has started, add the remaining 1-bromo-2-iodobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the chlorodiphenylphosphine solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield this compound as a white solid.

-

Diagram of the Grignard Synthesis Workflow

Sources

An In-depth Technical Guide to the Physical Properties of (2-Bromophenyl)diphenylphosphine

Abstract

(2-Bromophenyl)diphenylphosphine is a pivotal organophosphorus compound, widely recognized for its role as a precursor to sophisticated phosphine ligands essential in modern synthetic chemistry. Its utility in transition metal-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, underpins its importance in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1] A thorough understanding of its physical properties is paramount for its effective storage, handling, and application in experimental design. This guide provides a comprehensive technical overview of the core physical, spectroscopic, and structural characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Section 1: Core Chemical and Physical Identifiers

This compound is a white to off-white crystalline solid under standard conditions.[1][2] Its identity is defined by a unique combination of a diphenylphosphino group and a bromine atom at the ortho position of a phenyl ring. This specific substitution pattern imparts distinct steric and electronic properties crucial for its reactivity and coordination chemistry.

The fundamental identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(Diphenylphosphino)-1-bromobenzene | [1] |

| CAS Number | 62336-24-7 | [1][2] |

| Molecular Formula | C₁₈H₁₄BrP | [1][2] |

| Molecular Weight | 341.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 110 - 116 °C | [1][2][3] |

| Boiling Point | 405.0 ± 28.0 °C (Predicted) | [3] |

| Solubility | Soluble in nonpolar organic solvents, dichloromethane, and dimethylformamide | [2][3] |

The melting point is a critical indicator of purity. A sharp melting point within the specified range (e.g., 114-115 °C) suggests high purity, whereas a broad melting range indicates the presence of impurities. The predicted high boiling point reflects the compound's low volatility. Its solubility profile is typical for moderately polar organophosphorus compounds, guiding the choice of solvents for reactions and purification processes.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification for this compound. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this phosphine ligand. The presence of a phosphorus-31 nucleus provides an additional, highly sensitive spectroscopic handle.

Expert Insight: The key to interpreting the NMR spectra of this compound lies in understanding the coupling between the phosphorus atom and the nearby protons (²J P-H, ³J P-H) and carbons (¹J P-C, ²J P-C, etc.). These coupling constants provide definitive proof of the connectivity between the diphenylphosphino group and the bromophenyl ring.

-

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is exceptionally informative for phosphorus-containing compounds.[4] For this compound, a single resonance is expected. While the exact chemical shift can vary with solvent, it typically appears in the characteristic region for triarylphosphines. Spectra for this compound are available in databases, though often behind a paywall.[5][6]

-

¹H NMR: The proton spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the bromophenyl ring and the two phenyl rings will have distinct chemical shifts and will exhibit coupling to the phosphorus atom.

-

¹³C NMR: The carbon spectrum will display signals for all 18 carbon atoms. The carbon atom directly bonded to the phosphorus (C-P) will show a large one-bond coupling constant (¹J P-C), which is a key diagnostic feature. Other carbons in the rings will show smaller two-, three-, and four-bond couplings.

This protocol ensures the acquisition of high-quality, reproducible NMR data for solid organophosphorus compounds.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) to the vial. Chloroform-d is a common choice for its excellent solubilizing power for such compounds.

-

Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition: Acquire standard ¹H, ¹³C, and ³¹P spectra. For ³¹P, proton decoupling is typically used to produce a sharp singlet. Reference the ³¹P spectrum externally to 85% H₃PO₄.[4]

-

Data Processing: Process the acquired Free Induction Decay (FID) signals with appropriate Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the compound.

Expert Insight: The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[7] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 mass-to-charge units (m/z) and having nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The exact mass, determined by high-resolution mass spectrometry (HRMS), should be 340.00165 g/mol for the ⁷⁹Br isotope.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[8] For this compound, the spectrum is dominated by absorptions from the aromatic rings and the phosphorus-phenyl bonds.

Expected Characteristic IR Absorptions:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1580-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1435 cm⁻¹: A characteristic P-Ph (phosphorus-phenyl) stretch. The position and intensity of this band are diagnostic for triphenylphosphine and its derivatives.[9]

-

750-700 cm⁻¹ and ~700 cm⁻¹: Strong bands due to C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

-

~1000-650 cm⁻¹: The C-Br stretching vibration is expected in this region, though it can be weak and difficult to assign definitively amidst other absorptions.

ATR is a modern, convenient technique for acquiring IR spectra of solid samples without extensive preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) can be analyzed for the characteristic absorption bands.

Section 3: Solid-State Structural Analysis

While solution-state characterization is vital, understanding the solid-state structure through single-crystal X-ray diffraction provides unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular packing forces.

Expert Insight: It has been reported that this compound is isomorphous with (2-tolyl)diphenylphosphine.[2] Isomorphous compounds have the same crystal structure, including the same space group and similar unit cell dimensions, despite differences in their chemical composition. This suggests that the steric bulk of the bromine atom and the methyl group in the ortho positions lead to a nearly identical crystal packing arrangement. A full crystallographic analysis would precisely define the P-C and C-Br bond lengths and the torsion angles of the phenyl rings, which influence the ligand's cone angle and its coordination to metal centers.

The determination of a crystal structure is a multi-step process that requires a high-quality single crystal.[10]

Conclusion

The physical properties of this compound—from its melting point and solubility to its detailed spectroscopic signatures—are critical data points for the modern research scientist. Its identity is robustly confirmed by a combination of NMR spectroscopy (¹H, ¹³C, and particularly the diagnostic ³¹P nucleus), mass spectrometry (with its characteristic bromine isotopic pattern), and infrared spectroscopy. While a detailed crystal structure is not publicly available, its isomorphism with a related compound provides valuable structural insight. This guide has consolidated these properties and provided validated protocols to empower researchers in drug development and catalysis to utilize this versatile ligand with confidence and precision.

References

- Wikipedia. This compound. [Link]

- Gawas U B, et al. (2019). A Beginner's Guide to Protein Crystallography.

- Wikipedia. X-ray crystallography. [Link]

- ChemBK. 2-(Diphenylphosphino)phenyl bromide. [Link]

- SpectraBase. (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts. [Link]

- ResearchGate.

- Frontiers in Molecular Biosciences. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]

- PubMed. (2020). A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction. [Link]

- SpectraBase. This compound - Optional[31P NMR] - Chemical Shifts. [Link]

- University of Liverpool IT Services. Palladium-catalysed synthesis of biaryl phosphines. [Link]

- Open PRAIRIE, South Dakota State University. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. [Link]

- Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles.

- Royal Society of Chemistry. (2011).

- DSpace@MIT.

- University of Calgary. Ch13 - Mass Spectroscopy. [Link]

- PubMed Central.

- PubMed Central. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. [Link]

- Wikipedia. Diphenylphosphine. [Link]

- Frontiers in Astronomy and Space Sciences. Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. [Link]

- MDPI. Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

- YouTube. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

- Whitman College. GCMS Section 6.5. [Link]

- Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Book.

- DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

- ResearchGate. Infrared Analysis of Phosphorous Compounds. [Link]

- IDEALS. IR SPECTRA OF PHOSPHINE ICES. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- ResearchGate. (2010). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of (2-Bromophenyl)diphenylphosphine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for a Key Synthetic Ligand

(2-Bromophenyl)diphenylphosphine is a versatile organophosphorus compound widely employed in organic synthesis and catalysis.[1] Its utility as a precursor to valuable phosphine ligands makes it a crucial component in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The solubility of this compound in various organic solvents is a critical physical property that dictates its handling, reactivity, and purification. A thorough understanding of its solubility profile is paramount for designing robust synthetic protocols, ensuring reaction homogeneity, and developing effective purification strategies.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizes available qualitative data, and presents a detailed experimental protocol for its quantitative determination. The information herein is intended to empower researchers and drug development professionals to effectively utilize this important reagent in their work.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₄BrP | [2] |

| Molecular Weight | 341.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 112-116 °C | [2] |

| Functional Group | Phosphine | [2] |

Qualitative Solubility Profile

This compound is generally characterized as a nonpolar molecule, a feature attributed to the presence of three phenyl rings.[3] This structural characteristic is the primary determinant of its solubility behavior, aligning with the principle of "like dissolves like."[4] While specific quantitative solubility data is not extensively published, a qualitative understanding can be derived from its known behavior and by analogy to the closely related compound, triphenylphosphine.[4]

General Solubility Observations:

-

High Solubility in Nonpolar Aromatic and Halogenated Solvents: Due to its aromatic nature, this compound is expected to be readily soluble in aromatic hydrocarbons such as toluene and benzene. Its structural similarity to triphenylphosphine, which is known to be soluble in these solvents, supports this assertion.[4] Furthermore, it is reported to be soluble in halogenated solvents like dichloromethane and chloroform.[5]

-

Moderate to High Solubility in Ethereal Solvents: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are also anticipated to be effective at dissolving this compound. Triphenylphosphine exhibits good solubility in these solvents.[4]

-

Limited Solubility in Polar Protic Solvents: The nonpolar character of this compound suggests poor solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[4]

-

Temperature Dependence: The solubility of organophosphorus compounds like triphenylphosphine in organic solvents generally shows a positive correlation with temperature.[4] It is reasonable to expect a similar trend for this compound, where heating will increase its solubility.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on available data and chemical principles.

| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | Soluble | Nonpolar aromatic nature is compatible with the solute. |

| Benzene | Aromatic Hydrocarbon | Soluble | Similar to toluene, a good solvent for nonpolar aromatic compounds.[4] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | Reported as a suitable solvent.[5] |

| Chloroform | Halogenated Hydrocarbon | Soluble | A common solvent for nonpolar and moderately polar organic compounds.[4] |

| Tetrahydrofuran (THF) | Ether | Soluble | A good solvent for a wide range of organic compounds, including phosphines. |

| Diethyl Ether | Ether | Soluble | A nonpolar ether that should effectively dissolve the compound.[4] |

| Acetone | Ketone | Moderately Soluble | Possesses both polar and nonpolar characteristics. |

| Ethyl Acetate | Ester | Moderately Soluble | A moderately polar solvent. |

| Ethanol | Alcohol | Sparingly Soluble | The polarity and hydrogen bonding of ethanol limit its ability to dissolve the nonpolar solute. |

| Methanol | Alcohol | Sparingly Soluble | More polar than ethanol, thus expected to be a poorer solvent. |

| Hexane | Aliphatic Hydrocarbon | Sparingly to Moderately Soluble | While nonpolar, the rigid aromatic structure of the solute may limit solubility in flexible aliphatic chains. |

| Water | Protic, Inorganic | Insoluble | The high polarity and hydrogen-bonding network of water are incompatible with the nonpolar solute. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as in kinetic studies or crystallization processes, a quantitative determination of solubility is essential. The following gravimetric method is a robust and reliable approach for determining the solubility of a solid compound like this compound in an organic solvent at a specified temperature.

Causality Behind Experimental Choices

The gravimetric method is chosen for its simplicity, accuracy, and the minimal requirement for specialized analytical instrumentation beyond a high-precision analytical balance. The core principle is to create a saturated solution, carefully isolate a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute. Each step is designed to ensure accuracy and reproducibility.

Self-Validating System

This protocol incorporates self-validating checks. The visual confirmation of excess solid ensures that the solution is indeed saturated. The extended equilibration time minimizes the risk of working with a supersaturated or undersaturated solution. The use of a pre-heated syringe and filtration unit prevents premature crystallization of the solute, which would lead to an underestimation of solubility.

Step-by-Step Methodology

Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

-

This compound (high purity, >97%)

-

Anhydrous organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or a magnetic stirrer with a water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Glass syringe

-

Syringe filter (PTFE or other solvent-compatible membrane, 0.22 µm pore size)

-

Pre-weighed, clean, and dry evaporation vials

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to confirm saturation. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in the temperature-controlled shaker or on the magnetic stirrer within a water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that solubility equilibrium is reached.

-

Sampling of the Saturated Solution: a. After the equilibration period, cease agitation and allow the excess solid to settle for at least 4 hours, while maintaining the constant temperature. b. Pre-heat the glass syringe and the syringe filter to the experimental temperature to prevent premature crystallization of the solute during sampling. This can be done by placing them in the same temperature-controlled environment. c. Carefully draw a known volume (e.g., 5.00 mL) of the clear supernatant into the pre-heated syringe, ensuring no solid particles are disturbed. d. Attach the pre-heated syringe filter to the syringe. e. Dispense the solution through the filter into a pre-weighed, clean, and dry evaporation vial. Record the exact volume transferred.

-

Gravimetric Analysis: a. Remove the solvent from the evaporation vial. This can be achieved by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Ensure the temperature is kept low to avoid decomposition of the compound. b. Once all the solvent has been removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure complete removal of any residual solvent. c. Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the vial containing the dried solute on the analytical balance. e. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:

Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)

Alternatively, solubility can be expressed in other units such as g/100 mL or mol/L.

Safety Precautions

-

This compound is harmful if swallowed.[6]

-

Handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

- This compound - Wikipedia. (n.d.).

- Triphenylphosphine - Solubility of Things. (n.d.).

- 2-(Diphenylphosphino)phenyl bromide - ChemBK. (n.d.).

- Solubilities of Triphenylphosphine Oxide in Selected Solvents. (2025, August 10). ResearchGate.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Bromophenyl)diphenylphosphine

Introduction

(2-Bromophenyl)diphenylphosphine is a pivotal organophosphorus compound, widely utilized as a precursor in the synthesis of more complex phosphine ligands.[1] These ligands are integral to a myriad of applications in catalysis and materials science. The precise structural elucidation of this compound is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and experimental best practices for researchers, scientists, and professionals in drug development. For the purpose of this in-depth guide, where experimentally obtained and fully assigned public data is scarce, we will utilize high-quality predicted NMR data, which serves as an excellent educational tool for understanding the expected spectral features of this molecule.

Theoretical Framework: NMR Spectroscopy of Organophosphorus Compounds

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organophosphorus compounds like this compound, ¹H and ¹³C NMR are routinely employed. A key feature in the NMR spectra of these compounds is the spin-spin coupling between the phosphorus-31 (³¹P) nucleus (which has a natural abundance of 100% and a spin of ½) and nearby ¹H and ¹³C nuclei. This coupling provides invaluable structural information, confirming the connectivity within the molecule.

-

¹H NMR: Proton NMR spectra reveal the number of different types of protons in a molecule, their relative numbers, and their electronic environment. The coupling of protons to the ³¹P nucleus, typically observed over two to four bonds (²JP-H, ³JP-H, ⁴JP-H), results in the splitting of proton signals into doublets or more complex multiplets.[2]

-

¹³C NMR: Carbon-13 NMR spectra provide information about the carbon skeleton of a molecule. Similar to ¹H NMR, the carbon signals are split by coupling to the ³¹P nucleus. The magnitude of the coupling constant (JP-C) is dependent on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (¹JP-C) being the largest.[3]

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound is expected to show a complex series of overlapping multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the two phenyl rings and the bromophenyl ring are all in distinct chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.35 - 7.45 | m |

| Phenyl-H (meta) | 7.30 - 7.35 | m |

| Phenyl-H (para) | 7.30 - 7.35 | m |

| Bromophenyl-H | 7.00 - 7.70 | m |

Note: Predicted data generated using NMRDB.org.[4] Actual experimental values may vary.

The aromatic protons of the two unsubstituted phenyl groups will likely appear as a complex multiplet between 7.30 and 7.45 ppm. The protons on the 2-bromophenyl ring are expected to be the most complex due to both H-H and P-H couplings and the influence of the ortho-bromo substituent.

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon framework. We expect to see distinct signals for each carbon environment, with those carbons closer to the phosphorus atom exhibiting characteristic splitting.

Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted nJP-C (Hz) |

| Phenyl C-1 (ipso) | 137.5 | ~20 |

| Phenyl C-2,6 (ortho) | 133.8 | ~20 |

| Phenyl C-3,5 (meta) | 128.7 | ~7 |

| Phenyl C-4 (para) | 129.0 | 0 |

| Bromophenyl C-1 (P-C) | 139.0 | ~25 |

| Bromophenyl C-2 (Br-C) | 125.0 | ~5 |

| Bromophenyl C-3 | 134.5 | ~5 |

| Bromophenyl C-4 | 129.5 | 0 |

| Bromophenyl C-5 | 127.8 | ~5 |

| Bromophenyl C-6 | 131.0 | ~15 |

Note: Predicted data generated using NMRDB.org.[4] Actual experimental values may vary.

The carbons directly attached to the phosphorus atom (ipso-carbons) will appear as doublets with the largest coupling constants. The ortho, meta, and para carbons of the phenyl and bromophenyl rings will show progressively smaller P-C coupling constants. The carbon bearing the bromine atom (C-2 of the bromophenyl ring) is expected to be significantly shielded.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following diagram outlines a typical workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR Data Acquisition and Analysis.

¹H NMR Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution of the complex aromatic region.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

Conclusion

The ¹H and ¹³C NMR spectra of this compound, while complex, provide a wealth of structural information. A thorough analysis of the chemical shifts and, most importantly, the phosphorus-hydrogen and phosphorus-carbon coupling patterns allows for the unambiguous assignment of all signals and confirmation of the molecular structure. The protocols and interpretive guidance provided in this technical guide are intended to empower researchers to confidently characterize this and similar organophosphorus compounds, ensuring the integrity of their research and the quality of their products.

References

- Wikipedia. This compound. [Link]

- PubChem. (4-Bromophenyl)diphenylphosphine. [Link]

- Chemistry Stack Exchange. Coupling constant in 1H NMR with phosphorus. [Link]

- ResearchGate.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of (2-Bromophenyl)diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ³¹P NMR in Characterizing Organophosphorus Compounds

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. Given that ³¹P is a spin-1/2 nucleus with 100% natural abundance, it provides sharp, readily interpretable signals over a wide chemical shift range, making it highly sensitive to the electronic and steric environment of the phosphorus atom. This guide provides a detailed examination of the ³¹P NMR chemical shift of (2-Bromophenyl)diphenylphosphine, a versatile building block in organic synthesis and ligand design. We will delve into the theoretical underpinnings of its chemical shift, provide a comparative analysis with related compounds, and present a practical protocol for acquiring high-quality ³¹P NMR spectra.

Molecular Structure and the ³¹P NMR Chemical Shift

This compound is a triarylphosphine characterized by the presence of a bromine atom at the ortho position of one of the phenyl rings. This substitution pattern is critical in determining the ³¹P NMR chemical shift, as it introduces both electronic and steric effects that influence the shielding of the phosphorus nucleus.

Understanding the Key Influencers on the ³¹P Chemical Shift

The chemical shift (δ) in ³¹P NMR is sensitive to several factors:

-

Electronegativity of Substituents: More electronegative groups attached to the phosphorus atom generally cause a deshielding effect, resulting in a downfield shift (higher ppm value).

-

Bond Angles (Hybridization): Changes in the C-P-C bond angles, influenced by the steric bulk of the substituents, can alter the hybridization of the phosphorus atom and, consequently, its chemical shift.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the electron density around the phosphorus nucleus, leading to shifts in the observed resonance. While often minor for triarylphosphines, significant solvent effects can be observed.

Analysis of this compound

The parent compound, triphenylphosphine (PPh₃) , typically exhibits a ³¹P NMR chemical shift in the range of -5 to -6 ppm in common deuterated solvents like chloroform-d (CDCl₃).

The introduction of a bromine atom to the phenyl ring influences the chemical shift. In the case of (4-Bromophenyl)diphenylphosphine , where the bromine is in the para position, the electronic effect is primarily inductive and resonance-based. The reported ³¹P NMR chemical shift for this isomer is very similar to that of triphenylphosphine, indicating that the electronic effect of a para-bromo substituent is minimal on the phosphorus nucleus's environment.

For This compound , the ortho-bromo substituent introduces more complex effects:

-

Electronic Effect: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). This effect would tend to deshield the phosphorus nucleus, causing a downfield shift.

-

Steric Effect (Through-Space Interaction): The bulky bromine atom in the ortho position can lead to steric crowding around the phosphorus atom. This steric hindrance can cause a distortion of the C-P-C bond angles and potentially lead to through-space interactions between the lone pair of the phosphorus and the bromine atom or its associated electrons. Such steric effects in ortho-substituted triarylphosphines often result in a downfield shift compared to their para-substituted counterparts or the parent triphenylphosphine.

Considering these factors, and by comparing with similar ortho-substituted phosphines, it is reasonable to estimate that the ³¹P NMR chemical shift of this compound will be downfield relative to triphenylphosphine. A plausible estimated range would be between -2 and +5 ppm in a non-coordinating solvent like CDCl₃. It is important to note that this is an educated estimate, and experimental verification is paramount.

Data Summary: A Comparative Overview

To contextualize the estimated chemical shift of this compound, the following table presents the experimental ³¹P NMR chemical shifts of related triarylphosphines.

| Compound Name | Structure | Typical ³¹P NMR Chemical Shift (ppm) | Solvent |

| Triphenylphosphine | P(C₆H₅)₃ | -5 to -6 | CDCl₃ |

| (4-Bromophenyl)diphenylphosphine | (4-BrC₆H₄)P(C₆H₅)₂ | ~ -6.5 | Not specified |

| (2-Chlorophenethyl)diphenylphosphine | (2-ClC₆H₄CH₂CH₂)P(C₆H₅)₂ | -15.5 | CDCl₃ |

| This compound | (2-BrC₆H₄)P(C₆H₅)₂ | -2 to +5 (Estimated) | CDCl₃ |

| This compound Oxide | (2-BrC₆H₄)P(O)(C₆H₅)₂ | +25 to +28 | CDCl₃ |

Note: The chemical shift of (2-Chlorophenethyl)diphenylphosphine is included to illustrate a downfield shift upon ortho-substitution, although the presence of the ethyl linker complicates a direct comparison.

Experimental Protocol for ³¹P NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

I. Sample Preparation

-

Analyte: this compound (or a similar triarylphosphine).

-

Solvent: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its relatively clean spectral window.

-

Procedure: a. Weigh approximately 10-20 mg of the phosphine compound directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube. c. Cap the tube and gently vortex or invert the tube until the sample is completely dissolved. d. Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external reference, set to 0 ppm).

-

Decoupling: Proton decoupling (e.g., waltz16 or garp) should be applied to simplify the spectrum by removing ¹H-¹³P couplings, resulting in a single sharp peak for the phosphorus atom.

-

Acquisition Parameters:

-

Pulse Width (p1): Calibrate for a 90° pulse.

-

Acquisition Time (aq): 1.5 - 2.0 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay may be necessary for quantitative measurements, but for routine characterization, this range is often sufficient.

-

Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

-

Spectral Width (sw): A range of -50 to 50 ppm is typically adequate for triarylphosphines.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (lb) of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

-

Integration: Integrate the resulting peak to determine its relative area, which is useful for purity analysis or reaction monitoring.

Visualizing the Experimental Workflow

Caption: A schematic overview of the key stages in obtaining a ³¹P NMR spectrum.

Spectral Interpretation

The proton-decoupled ³¹P NMR spectrum of a pure sample of this compound is expected to show a single, sharp singlet. The absence of other signals in the typical phosphine and phosphine oxide regions would indicate a high degree of purity. The presence of a signal around +25 to +30 ppm would suggest oxidation to the corresponding phosphine oxide.

Logical Relationships in ³¹P Chemical Shifts

The position of the substituent on the phenyl ring has a predictable, albeit complex, influence on the ³¹P NMR chemical shift.

Caption: Relationship between substituent position and the resulting ³¹P NMR chemical shift.

Conclusion

References

- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison.

- SpectraBase. (n.d.). (4-Bromophenyl)diphenylphosphine.

- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- SpectraBase. (n.d.). (2-Bromophenyl)(diphenyl)phosphine - Optional[31P NMR] - Chemical Shifts.

- University of Bristol. (n.d.). 31 Phosphorus NMR.

An In-Depth Technical Guide to the Mass Spectrometry of (2-Bromophenyl)diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the elucidation of molecular structures is a cornerstone of my daily work. Mass spectrometry stands as an unparalleled tool in this endeavor, offering exquisite sensitivity and profound structural insights. This guide is born out of a necessity to demystify the mass spectrometric behavior of a crucial building block in modern chemistry: (2-Bromophenyl)diphenylphosphine. This organophosphorus compound is not merely a catalog chemical; it is a versatile ligand and synthetic precursor whose precise characterization is paramount for the success of numerous research and development pipelines, particularly in catalysis and drug discovery.

This document deviates from rigid templates to provide a narrative that is both educational and practical. We will delve into the "why" behind the "how," exploring the causal relationships that govern the ionization and fragmentation of this molecule. By understanding these fundamental principles, you, the researcher, will be empowered to not only interpret the mass spectrum of this compound but also to apply this knowledge to a host of related compounds. Every piece of data and every proposed mechanism herein is grounded in established scientific principles, ensuring a trustworthy and authoritative resource.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound, with the chemical formula C₁₈H₁₄BrP, is a white crystalline solid that has found significant utility as a ligand in cross-coupling reactions and as a precursor to more complex phosphine-based structures.[1] Its molecular weight is 341.18 g/mol , and its exact mass is 340.00165 g/mol .[2] The presence of a bromine atom, two phenyl rings, and a phosphorus center gives this molecule a unique electronic and steric profile, which in turn dictates its behavior in the mass spectrometer.

The primary goal of analyzing this compound by mass spectrometry is to confirm its identity and purity. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can unequivocally determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments, on the other hand, induce fragmentation of the molecular ion, yielding a pattern of product ions that serves as a structural fingerprint.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical for the successful analysis of this compound. As a relatively stable, non-polar solid, it is amenable to several common ionization methods.

Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. While this can sometimes result in the absence of a prominent molecular ion peak, the rich fragmentation pattern is highly reproducible and invaluable for structural elucidation. Given the stability of the aromatic rings in this compound, a detectable molecular ion is expected, accompanied by a series of characteristic fragment ions.

Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] While this compound itself is not highly polar, it can be protonated or form adducts in solution, allowing for its analysis by ESI-MS. This technique typically yields a strong signal for the protonated molecule ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate mass determination. Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).[4]

Deciphering the Fragmentation Code: The Mass Spectrum of this compound

While a publicly available, verified mass spectrum for this compound is not readily found in common databases like the Spectral Database for Organic Compounds (SDBS)[5][6][7], we can predict its fragmentation behavior based on the known principles of mass spectrometry and the fragmentation patterns of analogous compounds.

The key structural features that will govern fragmentation are the P-C bonds, the C-Br bond, and the aromatic rings. The presence of bromine is particularly informative due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in doublet peaks for any bromine-containing fragments.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 340/342 | [M]⁺ | [C₁₈H₁₄BrP]⁺ | Molecular ion; will exhibit the characteristic 1:1 isotopic pattern for bromine. |

| 261 | [M - Br]⁺ | [C₁₈H₁₄P]⁺ | Loss of a bromine radical. This is expected to be a significant peak due to the relative weakness of the C-Br bond. |

| 183 | [M - Br - C₆H₅]⁺ | [C₁₂H₉P]⁺ | Subsequent loss of a phenyl radical from the [M - Br]⁺ ion. |

| 185 | [P(C₆H₅)₂]⁺ | [C₁₂H₁₀P]⁺ | Diphenylphosphinyl cation. A common fragment in triphenylphosphine derivatives. |

| 152 | [Biphenylene]⁺ | [C₁₂H₈]⁺ | Formation of a stable biphenylene radical cation through rearrangement and elimination of H and P. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment from the cleavage of the P-C bond. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event will form the molecular ion radical cation. Subsequent fragmentation will be driven by the stability of the resulting fragment ions and neutral losses.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

An In-depth Technical Guide to the Crystal Structure of (2-Bromophenyl)diphenylphosphine

This guide provides a comprehensive technical overview of the crystal structure of (2-Bromophenyl)diphenylphosphine, a significant organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, structural analysis, and practical applications of this versatile ligand.

Introduction: Significance of this compound

This compound, with the chemical formula (C₆H₄Br)P(C₆H₅)₂, is a white crystalline solid soluble in nonpolar organic solvents.[1] Its importance in synthetic chemistry stems from its role as a precursor to various phosphine ligands, which are crucial in catalysis.[1][2] The ortho-bromo substituent provides a reactive site for further functionalization, such as lithiation to form o-lithiated triphenylphosphine or the formation of a Grignard reagent.[1] These derivatives are instrumental in creating more complex ligands for various catalytic reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[3][4] Understanding its solid-state structure is paramount for predicting its reactivity, designing new catalysts, and optimizing reaction conditions.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound, followed by a meticulous crystallization process to obtain single crystals suitable for X-ray diffraction.

Synthetic Pathway

An efficient and common method for synthesizing this compound is the palladium-catalyzed coupling reaction between diphenylphosphine and 2-bromoiodobenzene in the presence of a base like triethylamine.[1]

Reaction Scheme: C₆H₄Br(I) + HPPh₂ + Et₃N → Ph₂P(C₆H₄Br) + [Et₃NH]I

This reaction leverages the higher reactivity of the carbon-iodine bond over the carbon-bromine bond in 2-bromoiodobenzene, allowing for selective phosphination.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-bromoiodobenzene, diphenylphosphine, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), triethylamine (Et₃N), and anhydrous dioxane.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and PPh₃ in anhydrous dioxane.

-

Stir the mixture at room temperature until a homogeneous catalyst solution is formed.

-

Add 2-bromoiodobenzene, diphenylphosphine, and triethylamine to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress using ³¹P NMR spectroscopy.

-

Upon completion, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

The Art and Science of Crystallization